molecular formula C9H15N3O2 B13150371 2-amino-5-(2-methylpropyl)-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide CAS No. 929974-60-7

2-amino-5-(2-methylpropyl)-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide

Katalognummer: B13150371
CAS-Nummer: 929974-60-7
Molekulargewicht: 197.23 g/mol
InChI-Schlüssel: INJPYWQMPDGZOB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-amino-5-(2-methylpropyl)-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide is an organic compound with a unique structure that includes an amino group, a methylpropyl side chain, and a pyrrole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-5-(2-methylpropyl)-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as 2-methylpropylamine and pyrrole-3-carboxylic acid.

    Condensation Reaction: The amino group of 2-methylpropylamine reacts with the carboxylic acid group of pyrrole-3-carboxylic acid under acidic or basic conditions to form an amide bond.

    Cyclization: The intermediate product undergoes cyclization to form the pyrrole ring, resulting in the formation of the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation and cyclization reactions.

    Optimized Conditions: Employing optimized reaction conditions such as temperature, pressure, and catalysts to maximize yield and purity.

    Purification: Implementing purification techniques such as crystallization or chromatography to isolate the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-amino-5-(2-methylpropyl)-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The amino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Electrophiles: Electrophiles like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

    Oxidation Products: Oxidation leads to the formation of oxo derivatives.

    Reduction Products: Reduction results in the formation of hydroxyl derivatives.

    Substitution Products: Substitution reactions yield various substituted derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

2-amino-5-(2-methylpropyl)-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: It is explored for its potential use in the development of novel materials with specific properties.

    Biological Studies: The compound is studied for its interactions with enzymes and receptors, providing insights into its biological activity.

    Industrial Applications: It is used as an intermediate in the synthesis of other complex organic molecules.

Wirkmechanismus

The mechanism of action of 2-amino-5-(2-methylpropyl)-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide involves:

    Molecular Targets: The compound interacts with specific molecular targets such as enzymes and receptors.

    Pathways: It modulates various biochemical pathways, leading to its observed effects.

    Binding Interactions: The amino and oxo groups play a crucial role in binding interactions with biological macromolecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-amino-5-(2-methylpropyl)-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide is unique due to its specific structural features, such as the combination of an amino group, a methylpropyl side chain, and a pyrrole ring

Eigenschaften

CAS-Nummer

929974-60-7

Molekularformel

C9H15N3O2

Molekulargewicht

197.23 g/mol

IUPAC-Name

5-amino-3-hydroxy-2-(2-methylpropyl)-2H-pyrrole-4-carboxamide

InChI

InChI=1S/C9H15N3O2/c1-4(2)3-5-7(13)6(9(11)14)8(10)12-5/h4-5,13H,3H2,1-2H3,(H2,10,12)(H2,11,14)

InChI-Schlüssel

INJPYWQMPDGZOB-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CC1C(=C(C(=N1)N)C(=O)N)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.